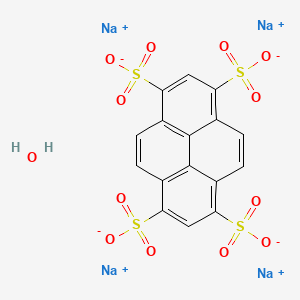
Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate
Übersicht
Beschreibung
1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) ist eine organische Verbindung mit der Summenformel C16H6Na4O12S4. Sie ist bekannt für ihre tiefgrüne kristalline Erscheinung und ihre hohe Wasserlöslichkeit, obwohl sie in organischen Lösungsmitteln weniger gut löslich ist . Diese Verbindung wird aufgrund ihrer einzigartigen Fluoreszenzeigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) wird typischerweise durch eine einstufige Sulfonierungsreaktion synthetisiert. Dieses Verfahren beinhaltet die Reaktion von 1,3,6,8-Pyrentetracarbonsäure mit einem geeigneten Sulfonierungsmittel unter kontrollierten Bedingungen . Die Reaktion ist effizient, umweltfreundlich und liefert das gewünschte Produkt mit hoher Reinheit. Industrielle Produktionsverfahren beinhalten oft die Hochskalierung dieser Reaktion unter strikter Kontrolle der Reaktionsparameter, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) basiert hauptsächlich auf seiner Fähigkeit, als Fluoreszenzsonde zu fungieren. Die Verbindung absorbiert Licht bei bestimmten Wellenlängen und emittiert Fluoreszenz, die detektiert und gemessen werden kann. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, um molekulare Interaktionen zu überwachen, spezifische Analyte zu detektieren und biologische Prozesse zu visualisieren . Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der untersuchten Interaktionen ab.
Wirkmechanismus
The mechanism of action of 1,3,6,8-Pyrenetetrasulfonic Acid (sodium salt hydrate) primarily involves its ability to act as a fluorescent probe. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property is exploited in various applications to monitor molecular interactions, detect specific analytes, and visualize biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.
Vergleich Mit ähnlichen Verbindungen
1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) ist aufgrund seiner hohen Wasserlöslichkeit und seiner starken fluoreszierenden Eigenschaften einzigartig. Ähnliche Verbindungen sind:
1,3,6,8-Pyrentetracarbonsäure: Der Precursor, der bei der Synthese von 1,3,6,8-Pyrentri-sulfonat verwendet wird.
1,3,6,8-Pyrentrisulfonsäure: Eine verwandte Verbindung mit drei Sulfonsäuregruppen, die in ähnlichen Anwendungen eingesetzt wird, aber andere Fluoreszenzeigenschaften aufweist.
Diese Verbindungen teilen einige Eigenschaften, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrem Fluoreszenzverhalten, was 1,3,6,8-Pyrentri-sulfonat (Natriumsalzhydrat) besonders wertvoll für bestimmte Forschungs- und Industrieanwendungen macht.
Eigenschaften
IUPAC Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O12S4.4Na.H2O/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;;1H2/q;4*+1;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOYGMJVXUZGD-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Na4O13S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
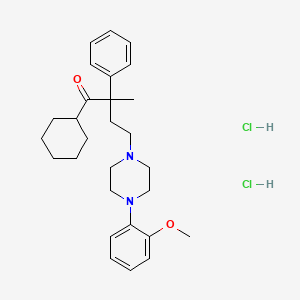
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)
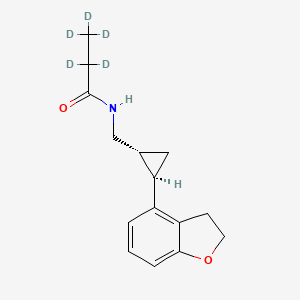
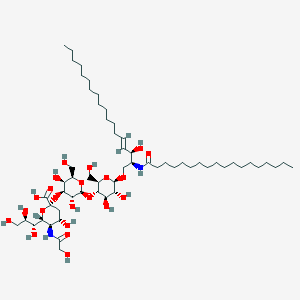
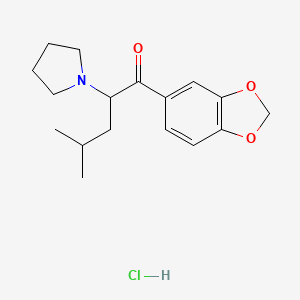

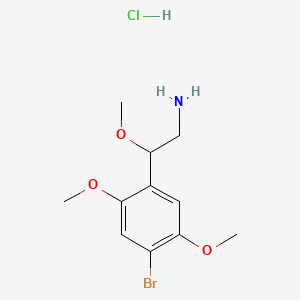
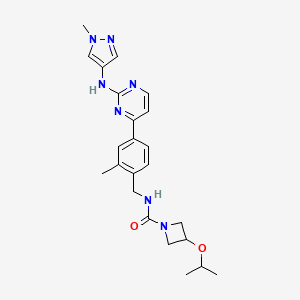
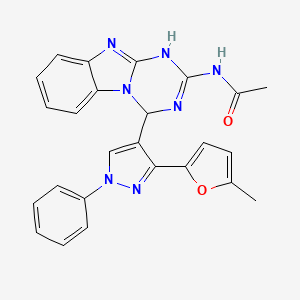
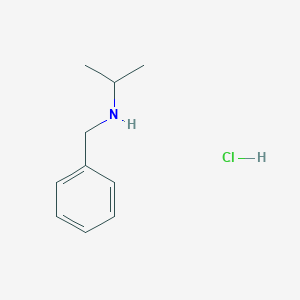
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

